barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid is a chemical compound with the molecular formula C20H24BaO10S2. It is a barium salt of 2-ethoxy-2-oxo-1-phenylethanesulfonic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid typically involves the reaction of barium chloride with 2-ethoxy-2-oxo-1-phenylethanesulfonic acid in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then filtered, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and drying to obtain the final product in a suitable form for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid include other barium salts of sulfonic acids, such as barium(2+);2-oxo-1-phenylethanesulfonic acid and barium(2+);2-ethoxy-2-oxo-1-methylpropanesulfonic acid .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5401-28-5 |
---|---|
Molekularformel |
C10H12BaO5S+2 |
Molekulargewicht |
381.59 g/mol |
IUPAC-Name |
barium(2+);2-ethoxy-2-oxo-1-phenylethanesulfonic acid |
InChI |
InChI=1S/C10H12O5S.Ba/c1-2-15-10(11)9(16(12,13)14)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,12,13,14);/q;+2 |
InChI-Schlüssel |
VQFZWZDCHPVRPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1)S(=O)(=O)O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.